4-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Overview
Description
4-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Research on N-substituted benzenesulfonamides has uncovered their role as carbonic anhydrase inhibitors (CAIs). Structural studies reveal insights into their inhibition mechanism, providing a basis for developing inhibitors targeting specific enzyme isoforms, which could be relevant for conditions where enzyme activity needs to be modulated (Di Fiore et al., 2011).
Anticancer Activity
Compounds bearing the benzenesulfonamide motif, such as N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized and assessed for their antiproliferative activity against various tumor cell lines. Some derivatives showed significant activity, suggesting their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).
Nonlinear Optics
Research on 4-amino-1-methylpyridinium benzenesulfonate salts has demonstrated their potential in second-order nonlinear optics. These salts, prepared through a quaternization reaction, crystallize into noncentrosymmetric structures, making them candidates for applications in optical materials and devices (Anwar et al., 2000).
Catalysis
Studies on palladium aryl sulfonate phosphine catalysts have revealed their efficacy in the copolymerization of acrylates with ethene, showcasing the role of benzenesulfonamide derivatives in developing catalysts for polymer synthesis. These catalysts enable the production of high molecular weight polymers with high yields and comonomer incorporations (Skupov et al., 2007).
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-13-18(9-10-19(15)24-2)25(22,23)20-14-16-5-7-17(8-6-16)21-11-3-4-12-21/h5-10,13,20H,3-4,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLUGAQRFBZKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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